molecular formula C19H16Cl2N2O3 B15190201 Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- CAS No. 172371-99-2

Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)-

Cat. No.: B15190201
CAS No.: 172371-99-2
M. Wt: 391.2 g/mol
InChI Key: MTHYVSJBGJOIHY-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a butanoic acid moiety linked to an indole structure, which is further substituted with a dichlorophenyl group. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where the indole derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a condensation reaction between the indole derivative and a butanoic acid derivative, such as butanoyl chloride, in the presence of a base like pyridine.

    Final Coupling and Isomerization: The final step involves the coupling of the intermediate with an appropriate amine, followed by isomerization to obtain the (Z)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms in the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic or signaling processes.

    Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents.

    Diclofenac: Another nonsteroidal anti-inflammatory drug with a dichlorophenyl group but different core structure.

Uniqueness

Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is unique due to its specific combination of functional groups and geometric isomerism, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

172371-99-2

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

4-[[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]methylideneamino]butanoic acid

InChI

InChI=1S/C19H16Cl2N2O3/c20-14-6-3-7-15(21)18(14)23-16-8-2-1-5-12(16)13(19(23)26)11-22-10-4-9-17(24)25/h1-3,5-8,11,26H,4,9-10H2,(H,24,25)

InChI Key

MTHYVSJBGJOIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCCC(=O)O

Origin of Product

United States

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